1-(3-chloro-4-methylphenyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
1-(3-Chloro-4-methylphenyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. This compound is of significant interest due to its potential biological and pharmacological activities, including anticancer, antimicrobial, and antiviral properties .
Preparation Methods
The synthesis of 1-(3-chloro-4-methylphenyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves several steps:
Starting Materials: The synthesis begins with the preparation of 3-chloro-4-methylphenylhydrazine and diethyl malonate.
Cyclization: The hydrazine derivative undergoes cyclization with diethyl malonate to form the pyrazolo[3,4-d]pyrimidine core.
Substitution: The final step involves the substitution of the amine group with the 3-chloro-4-methylphenyl group under specific reaction conditions.
Industrial production methods for this compound typically involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
1-(3-Chloro-4-methylphenyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium or copper. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Chloro-4-methylphenyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it useful in studying enzyme kinetics and inhibition.
Mechanism of Action
The mechanism of action of 1-(3-chloro-4-methylphenyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound acts as a competitive inhibitor of certain enzymes by binding to their active sites, preventing the substrate from binding.
Signal Transduction: It can interfere with signal transduction pathways by inhibiting key kinases involved in cell proliferation and survival.
Comparison with Similar Compounds
1-(3-Chloro-4-methylphenyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be compared with other similar compounds such as:
Pyrazolo[3,4-d]pyrimidine: This compound shares the same core structure but lacks the 3-chloro-4-methylphenyl and diethylamine groups.
Thieno[3,2-d]pyrimidine: This compound has a similar heterocyclic structure but contains a sulfur atom instead of nitrogen in the ring.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: This compound has an additional triazole ring fused to the pyrazolo[3,4-d]pyrimidine core.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C16H18ClN5 |
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Molecular Weight |
315.80 g/mol |
IUPAC Name |
1-(3-chloro-4-methylphenyl)-N,N-diethylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C16H18ClN5/c1-4-21(5-2)15-13-9-20-22(16(13)19-10-18-15)12-7-6-11(3)14(17)8-12/h6-10H,4-5H2,1-3H3 |
InChI Key |
UKQIOJMJGGBDRV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC=NC2=C1C=NN2C3=CC(=C(C=C3)C)Cl |
Origin of Product |
United States |
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